(Ethylmethylketoximino)trimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-trimethylsilyloxybutan-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOSi/c1-6-7(2)8-9-10(3,4)5/h6H2,1-5H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAFDZSFYYHNDU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO[Si](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O[Si](C)(C)C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethylmethylketoximino Trimethylsilane and Analogues
Direct Silylation Approaches of Ketoximes
The most common and straightforward method for the synthesis of (Ethylmethylketoximino)trimethylsilane is the direct silylation of ethyl methyl ketoxime. This reaction involves the substitution of the hydrogen atom in the oxime's hydroxyl group with a trimethylsilyl (B98337) (TMS) group. colostate.edu
The process is typically carried out by reacting the ketoxime with a silylating agent, most commonly a silyl (B83357) halide, in an SN2-type reaction mechanism. wikipedia.org A base is generally required to neutralize the hydrohalic acid that is formed as a byproduct.
General Reaction Scheme: R(R')C=NOH + Me₃SiCl + Base → R(R')C=NOSiMe₃ + Base·HCl
Commonly used bases include tertiary amines like triethylamine or pyridine. The reaction is typically performed in an anhydrous solvent to prevent the hydrolysis of the silylating agent and the product. wikipedia.org
Alternative Synthetic Routes to O-Silylated Oximes
Beyond direct silylation with silyl halides, alternative methods have been developed to synthesize O-silylated oximes. These routes may offer advantages in terms of milder reaction conditions, different substrate compatibility, or improved yields.
One notable alternative is the platinum-catalyzed O-silylation of ketoximes using hydrosilanes, such as triethylsilane. researchgate.net This method represents an efficient pathway for forming the Si-O bond. Another approach involves the use of silylating agents like bis(trimethylsilyl)acetamide (BSA), which reacts with hydroxyl groups to form the corresponding trimethylsilyl ether and acetamide as a byproduct. wikipedia.org
Furthermore, O-silylated oximes can be intermediates in more complex reactions. For instance, the coupling of N,N-bis(silyloxy)enamines with N-(trimethylsilyl)imidazole leads to the formation of α-imidazolyl-substituted oximes, which are O-silylated compounds. researchgate.net
Role of Specific Silicon Reagents in Synthesis
The choice of silicon reagent is a critical factor that dictates the conditions and outcome of the synthesis.
Trimethylsilyl Chloride (TMSCl): Trimethylsilyl chloride is the most widely used reagent for trimethylsilylation. norkem.com It is a volatile, colorless liquid that readily reacts with nucleophiles like the hydroxyl group of a ketoxime. wikipedia.orgchemeurope.com Its reactivity necessitates the use of a base to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. wikipedia.org The versatility of TMSCl extends to its use in preparing other silylating agents. norkem.comchemeurope.com
| Reagent | Formula | Key Role in Synthesis | Byproduct |
| Trimethylsilyl Chloride | (CH₃)₃SiCl | Acts as an electrophilic source of the trimethylsilyl group in a nucleophilic substitution reaction. wikipedia.org | HCl |
| Tris(trimethylsilyl)silane | ((CH₃)₃Si)₃SiH | While less common for direct O-silylation of simple oximes, hydrosilanes are used in metal-catalyzed silylation reactions. researchgate.net | H₂ (in catalytic cycles) |
Tris(trimethylsilyl)silane: While direct silylation typically employs reagents like TMSCl, other silicon compounds have specialized roles. Hydrosilanes, a category that includes compounds structurally related to tris(trimethylsilyl)silane, are effective in platinum-catalyzed silylation reactions of oximes. researchgate.net These reactions proceed under different mechanisms compared to the direct substitution with TMSCl and can offer high efficiency for a range of aromatic and aliphatic oximes. researchgate.net
Advanced Reaction Chemistry of Ethylmethylketoximino Trimethylsilane Systems
Fragmentation Pathways: The McLafferty Rearrangement in Silyl (B83357) Oxime Ether Odd-Electron Positive Ions
In mass spectrometry, silyl oxime ethers undergo characteristic fragmentation reactions, among which the McLafferty rearrangement is a prominent pathway for odd-electron positive ions. nih.govnih.gov This rearrangement involves the transfer of a γ-hydrogen atom to an acceptor group (the silylated oxime functionality), followed by the cleavage of the β-bond. nih.gov This process provides valuable structural information about the original molecule.
The fragmentation mechanisms of silyl oxime ethers have been investigated through a combination of experimental techniques and theoretical calculations. nih.govnih.gov Gas Chromatography-Time of Flight Mass Spectrometry (GC-TOF MS) is used to separate and analyze the fragmentation products of various model compounds, including carbonyls, oximes, and their corresponding silyl oxime ethers. nih.gov These experimental observations are complemented by Density Functional Theory (DFT) calculations, which provide insights into the energetics and mechanisms of the fragmentation pathways. nih.govnih.gov
DFT calculations predict that the McLafferty rearrangement in these systems predominantly follows a stepwise mechanism rather than a concerted one. nih.govnih.gov For t-butyldimethylsilyl oxime ethers with an oxygen atom at the β-position, the rate-determining step is the hydrogen transfer. nih.gov In contrast, for derivatives with a methylene (B1212753) group at the β-position, the C-C bond cleavage becomes the rate-limiting step. nih.gov
Several structural factors have been shown to enhance the McLafferty rearrangement relative to other primary fragmentation reactions. nih.govnih.gov The presence of an oxygen atom at the β-position (Y=O) significantly promotes the rearrangement. nih.gov For instance, in t-butyldimethylsilyl oxime ethers, the presence of a β-oxygen leads to a McLafferty rearrangement accompanied by the loss of a t-butyl radical. nih.govnih.gov
The nature of the original carbonyl compound also plays a role. The rearrangement is more pronounced in derivatives of ketones compared to aldehydes. nih.gov This observation is consistent with the higher basicity of the carbonyl oxygen in ketones. nih.gov The hierarchy of factors promoting the rearrangement is: oxime versus carbonyl, oxygen versus methylene at the β-position, and ketone versus aldehyde. nih.govnih.gov
Table 2: Relative Enhancement of McLafferty Rearrangement Based on Structural Factors nih.gov
| Factor Comparison | More Favorable Group for McLafferty Rearrangement |
| Functional Group | Oxime > Carbonyl |
| β-Position Substituent | Oxygen > Methylene |
| Carbonyl Type | Ketone > Aldehyde |
This table is interactive. You can sort and filter the data.
The synthesis of silyl oxime ethers from unsymmetrical ketones often results in a mixture of (E)- and (Z)-isomers, which can be separated by gas chromatography. nih.govnih.gov These geometric isomers can exhibit different fragmentation patterns in their mass spectra. For the parent oximes, the McLafferty rearrangement is observed to be more pronounced in the mass spectra of the (E)-isomers compared to the (Z)-isomers. nih.govlouisville.edu
In the case of the corresponding silyl oxime ethers, direct McLafferty rearrangement fragment ions are not always observed. nih.govlouisville.edu However, for certain compounds, fragment ions resulting from a McLafferty rearrangement followed by the loss of a t-butyl radical are detected. nih.govlouisville.edu It has been noted that extensive (Z)-to-(E) isomerization can occur in the GC column or heated transfer line, which can complicate the interpretation of the mass spectra of the individual isomers. louisville.edu DFT calculations have shown that for the isolated oxime fragment from an aldehyde system, the (Z)-isomer is slightly lower in energy than the (E)-isomer, with a significant energy barrier for isomerization in the ionized state. louisville.edu
Hydrolytic Reactivity and Deoximation Processes of Silyl Oxime Ethers
Silyl oxime ethers, such as (Ethylmethylketoximino)trimethylsilane, serve as protective groups for carbonyl compounds. Their utility is largely defined by the stability of the silicon-oxygen bond and the ease with which it can be cleaved to regenerate the parent carbonyl compound.
Hydrolytic Sensitivity Profiles
The hydrolytic stability of silyl ethers, including silyl oxime ethers, is a critical aspect of their chemistry, dictating the conditions under which they can be reliably used and subsequently removed. The sensitivity of the Si-O bond to hydrolysis is significantly influenced by steric hindrance around the silicon atom and the electronic nature of its substituents.
The trimethylsilyl (B98337) (TMS) group is known for its high sensitivity to hydrolysis and is readily cleaved under mildly acidic or basic aqueous conditions. wikipedia.orglibretexts.org This reactivity stems from the relatively low steric bulk of the three methyl groups, which allows for facile nucleophilic attack by water or hydroxide (B78521) ions at the silicon center. The general order of stability for silyl ethers under acidic conditions increases with the steric bulk of the alkyl groups on the silicon atom. wikipedia.orggelest.com
Relative Hydrolytic Stability of Common Silyl Ethers (Acidic Conditions)
| Silyl Group | Relative Rate of Cleavage |
|---|---|
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
This table illustrates the relative rates of acid-catalyzed hydrolysis for various silyl ethers, highlighting the high reactivity of the TMS group. wikipedia.org
Reductive and Oxidative Deoximation Strategies for Regeneration of Carbonyl Compounds
The regeneration of the carbonyl compound from its silyl oxime ether derivative is a key step in their application as protecting groups. This transformation, known as deoximation, can be achieved through various oxidative or reductive methods.
Iron Powder/Trimethylsilyl Chloride: While iron(III) chloride in combination with a silane (B1218182) like triethylsilane and an additive like trimethylsilyl chloride is a well-established system for the reductive etherification of carbonyl compounds, its direct application for the reductive deoximation of silyl oxime ethers is less commonly documented. organic-chemistry.org The related reagents are typically used to reduce carbonyls to ethers or for other deoxygenation reactions.
Bis(trimethylsilyl)chromate: Oxidative deoximation offers an effective route to regenerate carbonyl compounds. Bis(trimethylsilyl)chromate (BTSC), particularly when supported on clay, has been demonstrated as an efficient reagent for this purpose. researchgate.net This method allows for the direct conversion of oximes to their corresponding carbonyl compounds under solvent-free conditions, which can be accelerated by microwave irradiation. researchgate.net The use of a solid support simplifies the workup procedure and enhances the reagent's efficiency.
Tin-mediated Hydrolysis: Tin-based reagents are also employed in deoximation reactions. While specific protocols for tin-mediated hydrolysis of silyl oxime ethers are not extensively detailed in readily available literature, related tin-based reductive methods are known for the cleavage of N-O bonds in oximes and their derivatives. These reactions often involve single-electron transfer from a tin(II) species or radical pathways initiated by organotin hydrides, ultimately leading to the regeneration of the carbonyl group after hydrolysis.
Radical-Mediated Transformations Involving Trimethylsilyl Groups
The trimethylsilyl moiety is not only a protecting group but also a key component in various radical-mediated reactions. A central reagent in this field is tris(trimethylsilyl)silane, (TMS)₃SiH, often used as a less toxic alternative to organotin hydrides like tributyltin hydride. nih.govorganic-chemistry.org
Applications of Tris(trimethylsilyl)silane in Reductions and Hydrosilylations
Tris(trimethylsilyl)silane, (TMS)₃SiH, is a versatile reagent in radical chemistry, primarily functioning as a reducing agent and a mediator for hydrosilylation reactions. nih.govnih.gov Its efficacy is attributed to the relatively weak Si-H bond (79 kcal/mol), which facilitates hydrogen atom donation to carbon-centered radicals. organic-chemistry.org
Reductions: (TMS)₃SiH is widely used for the reduction of various functional groups, including organic halides, selenides, and xanthates. The reaction proceeds via a radical chain mechanism where the (TMS)₃Si• radical is the key chain-carrying species.
Hydrosilylations: The radical-based hydrosilylation of alkenes and alkynes with (TMS)₃SiH is a powerful method for forming carbon-silicon bonds. nih.gov The (TMS)₃Si• radical adds to the carbon-carbon multiple bond in an anti-Markovnikov fashion to generate a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of (TMS)₃SiH to yield the hydrosilylated product and propagate the radical chain. nih.govresearchgate.net
Selected Applications of (TMS)₃SiH in Radical Reactions
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Dehalogenation | Alkyl Bromide | Alkane | High |
| Hydrosilylation | Electron-poor Olefin | Alkyl-Si(TMS)₃ | Good |
| Hydrosilylation | Electron-rich Olefin | Alkyl-Si(TMS)₃ | Good |
| Cyclization | 6-Aza-8-bromooct-2-enoate | Trans-piperidine | High (up to 99:1 dr) |
This table summarizes several key transformations mediated by tris(trimethylsilyl)silane, showcasing its broad utility in radical chemistry. nih.govresearchgate.net
Sequential Radical Reactions
Beyond simple reductions, (TMS)₃SiH is an excellent mediator for sequential (or consecutive) radical reactions. nih.govnih.govdntb.gov.ua In these processes, an initially formed radical undergoes one or more transformations, such as cyclization or intermolecular addition, before the reaction is terminated by hydrogen atom transfer from (TMS)₃SiH. This allows for the construction of complex molecular architectures in a single step under mild conditions. For example, a radical generated from an alkyl halide can cyclize onto a nearby double bond, and the resulting cyclic radical is then quenched by (TMS)₃SiH to give the final product with high regio- and stereoselectivity. researchgate.net
Strategic Applications in Modern Organic Synthesis
Utilization as Intermediates in Amide and Lactam Synthesis via Beckmann Rearrangement
The Beckmann rearrangement is a cornerstone of organic synthesis, providing a reliable method for the conversion of ketoximes into amides or lactams. beilstein-journals.orgwikipedia.org This acid-catalyzed reaction involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org The efficiency of the rearrangement is highly dependent on the nature of the leaving group, with better leaving groups facilitating the reaction under milder conditions. masterorganicchemistry.com
In this context, (Ethylmethylketoximino)trimethylsilane and related O-trimethylsilyl oxime ethers serve as excellent precursors for the Beckmann rearrangement. The trimethylsilyloxy group is a proficient leaving group, particularly when activated by a Lewis or Brønsted acid, or even by reagents like trimethylsilyl (B98337) iodide. wikipedia.orgunacademy.com The reaction proceeds through the formation of a nitrilium ion intermediate after the departure of the silyloxy group, followed by nucleophilic attack of water and tautomerization to the corresponding amide.
For cyclic ketoxime precursors, this rearrangement provides a pathway to valuable lactams, which are core structures in many pharmaceuticals and polymers. wikipedia.orgnih.gov The industrial synthesis of Nylon-6, for instance, relies on the Beckmann rearrangement of cyclohexanone (B45756) oxime to produce ε-caprolactam. wikipedia.orgnih.gov The use of silylated oximes can offer advantages in terms of reaction conditions and yields.
Table 1: Examples of Beckmann Rearrangement for Amide and Lactam Synthesis
| Starting Material | Product | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone oxime | ε-Caprolactam | Various acids | High | nih.gov |
| Acetophenone oxime | Acetanilide | FeCl3 | 80% | wjpmr.com |
| Various ketoximes | Corresponding amides | Ionic Liquid/[P2O5] | up to 91% | nih.gov |
| Tricyclic ketoxime | Tricyclic lactam | p-Toluenesulfonyl chloride, NaOH | 34% | beilstein-journals.org |
Role in Carbonyl Compound Derivatization and Protection
The derivatization of carbonyl compounds is a fundamental strategy in organic chemistry for both analytical and synthetic purposes. O-silylated oxime ethers, such as this compound, can be formed from the reaction of a ketone or aldehyde with a hydroxylamine (B1172632) derivative followed by silylation. This process converts the highly reactive carbonyl group into a more stable oxime ether functionality.
While specific studies detailing the use of this compound as a protecting group are not extensively documented, the principles of oxime and silyl (B83357) ether chemistry suggest its potential in this role. Oximes are known for their stability towards many reagents, and the trimethylsilyl group can be readily cleaved under specific conditions, such as with fluoride (B91410) ions or acidic hydrolysis, to regenerate the carbonyl compound. This allows for the selective protection of a carbonyl group while other functional groups in the molecule undergo transformation.
The formation of the this compound derivative from butan-2-one is a clear example of carbonyl derivatization. This transformation is crucial for applications such as the analytical techniques discussed in section 4.5.
Electrophilic Substitution and Homologation Reactions
The application of silyl ethers in electrophilic substitution and homologation reactions is a well-established area of organic synthesis. While the reactivity of O-trimethylsilyl oxime ethers in this context is less explored than that of silyl enol ethers, the fundamental principles can be extended.
Electrophilic aromatic substitution (SEAr) is a key reaction for the functionalization of aromatic rings. mdpi.com While direct C-H silylation of arenes can be challenging due to the reversibility of the reaction, specialized catalytic systems have been developed to overcome this. nih.gov
In the context of homologation, which involves the extension of a carbon chain, silyl ethers can act as latent nucleophiles. For instance, in the Mukaiyama aldol (B89426) reaction, silyl enol ethers react with carbonyl compounds in the presence of a Lewis acid to form β-hydroxy ketones, effectively creating a new carbon-carbon bond. Although not a direct application of this compound, the underlying principle of activating a molecule for carbon-carbon bond formation through silylation is a shared concept. The reactivity of the C=N bond in O-silyl oximes towards electrophiles presents an area for further investigation in the development of novel homologation strategies.
Development of Dynamic Libraries and Chemoselective Transformations
Dynamic combinatorial chemistry (DCC) is a powerful tool for the discovery of new molecules with desired properties, such as high-affinity ligands for biological targets. nih.govrsc.orgutupub.firesearchgate.net DCC relies on the reversible formation of library members from a set of building blocks, allowing the library composition to adapt in the presence of a template. nih.govutupub.firesearchgate.net The formation of oxime ethers from aldehydes or ketones and alkoxyamines can be a reversible process, making them suitable for the construction of dynamic combinatorial libraries (DCLs). nih.gov The reversible nature of the silylation of oximes could potentially be exploited in a similar manner, allowing for the dynamic exchange of silyl groups and the generation of diverse libraries of silylated oximes.
Chemoselective transformations are reactions that selectively target one functional group in the presence of others. Oxime ligation, the reaction between an oxyamine and a carbonyl compound to form an oxime, is a well-known "click" reaction due to its high chemoselectivity and biocompatibility. nih.gov This reaction has been widely used in bioconjugation and materials science. organic-chemistry.org this compound, as a pre-formed oxime ether, could potentially participate in exchange reactions with other carbonyl compounds or alkoxyamines under specific conditions, enabling its use in chemoselective transformations.
Analytical Applications in Compound Identification (e.g., GC-MS of Steroids, Trisaccharides)
One of the most significant applications of this compound and related compounds is in the derivatization of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comresearchgate.netnih.govuliege.beacs.orgresearchgate.netnih.govdiva-portal.orgresearchgate.netrestek.comnih.gov Many biologically important molecules, such as steroids and trisaccharides, are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. researchgate.netnih.govnih.govdiva-portal.org
Derivatization to form trimethylsilyl (TMS) oxime ethers addresses this challenge by increasing the volatility and thermal stability of the analytes. researchgate.netnih.govnih.govdiva-portal.org The process typically involves a two-step reaction: first, the carbonyl groups of the analyte (e.g., in steroids or reducing sugars) are converted to oximes, and then the hydroxyl groups are silylated to form TMS ethers. researchgate.netnih.gov This derivatization reduces the number of tautomeric forms for reducing sugars, simplifying the resulting chromatograms. researchgate.net
The resulting TMS-oxime derivatives exhibit characteristic fragmentation patterns in the mass spectrometer, which aids in their identification and structural elucidation. nih.gov For example, in the analysis of trisaccharides, the fragmentation often occurs at the glycosidic linkage, providing information about the structure of the sugar. researchgate.netnih.gov This technique has been successfully applied to the characterization of complex mixtures of trisaccharides in honey and the analysis of a wide range of natural and synthetic steroids in various biological and environmental samples. researchgate.netnih.govnih.gov
Table 2: Analytical Derivatization with Trimethylsilyl Oximes for GC-MS
| Analyte Class | Derivatization Purpose | Key Findings | Reference(s) |
|---|---|---|---|
| Steroids | Increase volatility and thermal stability | Allows for the simultaneous analysis of multiple steroids with high sensitivity. | mdpi.comnih.govdiva-portal.org |
| Trisaccharides | Increase volatility and simplify chromatograms | Enables the characterization of complex sugar mixtures and structural elucidation through specific fragmentation patterns. | researchgate.netnih.govuliege.beacs.orgresearchgate.net |
Contributions to Materials Science and Polymer Chemistry
Catalytic Functions in Polymerization Processes
In the realm of polymer synthesis, (Ethylmethylketoximino)trimethylsilane and related oximinosilanes act not as primary catalysts but as crucial auxiliary components that modify and control the polymerization environment. Their functions are particularly noted in α-olefin polymerization and in light-induced polymerization techniques.
Cocatalysis in α-Olefin Polymerization
The production of polyolefins like polypropylene (B1209903) and polyethylene (B3416737) frequently employs Ziegler-Natta (ZN) or metallocene catalysts. wikipedia.orglibretexts.orglibretexts.org These systems consist of a transition metal compound (e.g., titanium chlorides) and a cocatalyst, typically an organoaluminum compound like triethylaluminium (TEA) or methylaluminoxane (B55162) (MAO). researchgate.netresearchgate.netelsevierpure.com The performance of these catalysts, particularly their stereoselectivity, is highly dependent on the presence of "external donors," which are Lewis bases that interact with the catalyst components. diva-portal.orgresearchgate.net
Organosilanes are a prominent class of external donors used to control polymer properties. googleapis.comresearchgate.net While alkoxysilanes are the most extensively studied, oximinosilanes like this compound can also serve this function. The primary roles of an external donor in Ziegler-Natta catalysis are:
Stereoselectivity Control : They can deactivate non-stereospecific active sites on the catalyst surface or convert them into stereospecific sites, thereby increasing the isotacticity (stereoregularity) of the resulting polymer. researchgate.netgoogleapis.com
Hydrogen Response : They can affect how the catalyst system responds to hydrogen, which is often used as a chain transfer agent to control molecular weight. mdpi.com
The interaction involves the Lewis basic oxygen or nitrogen atoms of the oximino group coordinating to the acidic sites on the catalyst or cocatalyst, thereby modifying the electronic and steric environment of the active polymerization centers. diva-portal.orgmdpi.com The specific performance of this compound depends on its steric bulk and electronic properties compared to other donors like the widely used dialkyldialkoxysilanes. mdpi.com
Photo-Induced Radical and Cationic Polymerization of Olefins and Epoxides
Photo-induced polymerization, or photopolymerization, uses light to initiate a chain reaction, offering rapid curing and spatial control. mdpi.commdpi.com This technology is vital in coatings, adhesives, and 3D printing. The initiation can be either radical or cationic. rsc.org
While not a primary photoinitiator itself, this compound belongs to the broader class of silyl (B83357) compounds and oxime esters that are integral to these systems. Oxime esters, for instance, are highly efficient Type I photoinitiators that cleave at the N-O bond upon UV or visible light exposure to generate initiating free radicals. researchgate.netrsc.orgnih.govnih.gov Silyl compounds can participate in several ways:
Radical Generation : Some organosilanes can act as radical sources or co-initiators in photopolymerization systems. researchgate.net
Cationic Polymerization : In free radical promoted cationic polymerization (FRPCP), photochemically generated radicals can be oxidized by salts (e.g., iodonium (B1229267) salts) to create cations that initiate the polymerization of monomers like epoxides and vinyl ethers. rsc.org Silyl radicals can be part of such schemes.
Hybrid Systems : Silane (B1218182) compounds can be incorporated into monomers or photosensitizers to create hybrid materials where photopolymerization and sol-gel processes occur simultaneously. mdpi.com For example, a photosensitizer functionalized with a trimethoxysilane (B1233946) moiety can initiate cationic polymerization of epoxides while also forming an inorganic siloxane network through light-induced hydrolysis and condensation. mdpi.com
The role of silyl oxime ethers in these processes is an area of ongoing research, leveraging the photosensitive N-O bond within the molecular structure. researchgate.netresearchgate.net
Surface Modification through Organosilane Reactivity
Organosilanes are widely used to modify the surfaces of inorganic materials like glass, silica, and metal oxides. This treatment can improve adhesion, alter wettability, or introduce new surface functionalities. The reactivity of this compound is centered on the hydrolysis of the silyl-oximino group to form a reactive silanol (B1196071) intermediate.
Formation of Covalent Bonds with Inorganic Substrates
The fundamental principle of silane surface treatment is the formation of a durable, covalent Si-O-Substrate bond between the silicon atom of the silane and the inorganic material. researchgate.netresearchgate.net Most inorganic substrates possess hydroxyl (-OH) groups on their surface, which are the primary reaction sites.
The process for this compound involves two key steps:
Hydrolysis : The this compound molecule reacts with water (often present on the substrate surface or added to the treatment solution) to cleave the Si-O bond, forming a trimethylsilanol (B90980) ( (CH₃)₃Si-OH ) intermediate and releasing ethyl methyl ketoxime.
Condensation : The newly formed, highly reactive silanol group then condenses with a hydroxyl group on the substrate surface, forming a stable Si-O-Substrate covalent bond and releasing a molecule of water.
This covalent linkage anchors the trimethylsilyl (B98337) group to the surface, effectively modifying its chemical nature. researchgate.net The result is a surface that presents the methyl groups of the silane to the environment, typically leading to a more hydrophobic (water-repellent) character. mdpi.com
Hydrolysis Considerations in Silane Surface Treatment
Hydrolysis is the critical initiating step for the surface modification process. gelest.comnih.gov Unlike more common trialkoxysilanes (e.g., R-Si(OCH₃)₃), which require the hydrolysis of three alkoxy groups and can subsequently form complex cross-linked networks, this compound is a monofunctional silane. scienceopen.comsemanticscholar.org It has only one hydrolyzable group.
This monofunctionality means that it primarily forms a monolayer on the surface without significant polymerization or cross-linking between silane molecules. The rate and extent of hydrolysis are influenced by several factors:
Water Availability : Sufficient water must be present to enable the reaction. researchgate.net
pH : The hydrolysis of silanes can be catalyzed by both acids and bases. gelest.com The rate of hydrolysis for oximinosilanes is generally rapid in the presence of moisture.
Solvent : The choice of solvent can affect the solubility of the silane and the availability of water at the interface. scienceopen.com
The reaction of this compound is often favored in applications where a simple, non-polymeric monolayer is desired, such as in certain moisture-curing sealant formulations where it acts as a water scavenger and adhesion promoter. The ethyl methyl ketoxime released upon hydrolysis is volatile and evaporates from the system.
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, providing detailed information about the chemical environment of atomic nuclei. For (Ethylmethylketoximino)trimethylsilane, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure and identifying the presence of its constituent functional groups. The analysis of chemical shifts (δ), signal multiplicities, and integration values allows for the unambiguous assignment of each proton and carbon atom within the molecule.
The structure of this compound features several distinct proton and carbon environments, which are expected to give rise to a characteristic set of signals in the NMR spectra. The presence of E/Z isomerism around the C=N double bond can also be investigated using NMR, as the different spatial arrangements of the substituents lead to distinct chemical shifts for the adjacent atoms.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is anticipated to show signals corresponding to the trimethylsilyl (B98337) group, the ethyl group, and the methyl group attached to the imine carbon. The nine protons of the trimethylsilyl group are chemically equivalent and are expected to appear as a sharp singlet at a high field (low ppm value), typically around 0.2-0.3 ppm, due to the electropositive nature of silicon. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), with coupling constants (J) in the range of 7-8 Hz. The methyl group directly attached to the imine carbon will appear as a singlet. The chemical shifts of the ethyl and methyl groups will be influenced by their proximity to the oxime functionality and the silicon atom.
Expected ¹³C NMR Spectral Data:
The carbon-13 NMR spectrum will provide complementary information, with distinct signals for each carbon atom in a unique chemical environment. The trimethylsilyl carbons will resonate at a high field, typically below 5 ppm. The carbons of the ethyl and methyl groups will have chemical shifts in the aliphatic region, with their exact positions dictated by the electronic effects of the neighboring atoms. The imine carbon (C=N) is expected to have the most downfield chemical shift, typically in the range of 150-160 ppm, which is characteristic of sp²-hybridized carbons in such functional groups.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| Si(CH₃)₃ | ~0.25 | ~1.0 | Singlet |
| =C-CH₃ | ~1.8-2.0 | ~15-20 | Singlet |
| -CH₂CH₃ | ~2.2-2.5 | ~25-30 | Quartet |
| -CH₂CH₃ | ~1.0-1.2 | ~10-15 | Triplet |
| C=N | - | ~155-165 | - |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Fragmentation Analysis (e.g., GC-TOF MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC), particularly with a Time-of-Flight (TOF) analyzer, it allows for the separation and identification of volatile compounds in a mixture with high resolution and mass accuracy.
For this compound, GC-MS analysis would involve the volatilization of the compound followed by ionization, typically through electron ionization (EI). The resulting molecular ion and its subsequent fragment ions are then separated based on their mass-to-charge ratio (m/z). The fragmentation of silyl (B83357) oxime ethers is influenced by the presence of both the oxime and the trimethylsilyl groups, leading to characteristic fragmentation pathways.
One of the key fragmentation reactions for compounds containing a carbonyl or imine group and accessible gamma-hydrogens is the McLafferty rearrangement. wiley-vch.deresearchgate.net In the case of this compound, this rearrangement would involve the transfer of a hydrogen atom from the ethyl group to the oxygen atom of the oxime, followed by the cleavage of the β-carbon-carbon bond. This would result in the formation of a neutral alkene and a charged enol-like fragment.
Other common fragmentation pathways for trimethylsilyl compounds include the loss of a methyl radical (-CH₃) from the silicon atom to form a stable [M-15]⁺ ion, and the cleavage of the Si-O bond. The fragmentation pattern of trimethylsilyl derivatives is well-documented and provides valuable structural information. rsc.org The analysis of the mass spectrum of this compound would be expected to reveal a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions that are indicative of its specific structure.
Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 159 | [C₇H₁₇NOSi]⁺ | Molecular Ion |
| 144 | [C₆H₁₄NOSi]⁺ | Loss of a methyl radical (CH₃) from the trimethylsilyl group |
| 130 | [C₅H₁₂NOSi]⁺ | Loss of an ethyl radical (C₂H₅) |
| 102 | [C₃H₈NOSi]⁺ | α-cleavage at the C=N bond |
| 73 | [Si(CH₃)₃]⁺ | Cleavage of the O-Si bond |
Note: The relative intensities of these fragments can provide further structural insights.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a powerful tool in chemistry for predicting molecular properties and reaction mechanisms. For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and the energetics of various chemical processes.
One important application of DFT for this molecule is the study of its E/Z isomerism. mdpi.comrsc.org DFT calculations can be used to determine the relative stabilities of the E and Z isomers by optimizing their geometries and calculating their electronic energies. The energy difference between the two isomers can provide an estimate of their equilibrium populations. Furthermore, the transition state for the interconversion between the E and Z isomers can be located, and the activation energy for this process can be calculated, offering insights into the dynamics of this isomerization.
DFT can also be employed to investigate the mechanisms of reactions involving this compound, such as its hydrolysis or rearrangement reactions. For instance, the mechanism of the thermal degradation of siloxanes, which involves the rearrangement of siloxane bonds, has been studied using DFT. researchgate.net These studies have shown that the formation of intramolecular, four-center cyclic transition states is a key step in the process. Similar computational approaches could be applied to understand the reactivity of the Si-O-N linkage in this compound. By mapping the potential energy surface for a given reaction, DFT can identify intermediates and transition states, providing a detailed, step-by-step picture of the reaction mechanism. This information is crucial for understanding and predicting the chemical behavior of the compound.
Interactive Data Table: Potential Applications of DFT for this compound
| Property/Process Investigated | Information Gained from DFT Calculations |
| E/Z Isomerism | Relative energies and stabilities of the E and Z isomers, transition state for interconversion, and activation energy. |
| Molecular Geometry | Optimized bond lengths, bond angles, and dihedral angles for the ground state of each isomer. |
| Electronic Properties | Molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions. |
| Reaction Mechanisms | Identification of intermediates and transition states, calculation of activation energies for reactions like hydrolysis or thermal rearrangement. |
| Spectroscopic Properties | Prediction of vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra. |
Emerging Research Frontiers and Future Prospects of Ethylmethylketoximino Trimethylsilane Chemistry
Exploration of Novel Reaction Pathways
The reactivity of the N-O bond in oximes and silyl (B83357) oxime ethers, including (Ethylmethylketoximino)trimethylsilane, presents opportunities for exploring novel reaction pathways. Research in related silyl enol ethers and oxime ethers has demonstrated the potential for photocatalytic and transition-metal-catalyzed transformations. These studies suggest that this compound could be a substrate for a variety of synthetic transformations beyond its current use.
One area of exploration is the photocatalytic activation of the C=N-O moiety. Studies on related silyl enol ethers have shown that photocatalysis can initiate radical-mediated reactions, such as alkylation and allylation. It is plausible that this compound could undergo similar transformations, leading to the synthesis of novel organosilicon compounds with tailored functionalities. The trimethylsilyl (B98337) group can act as a protecting group for the oxime, which can be cleaved under specific conditions to regenerate the oxime or participate in further reactions.
Furthermore, the N-O bond is susceptible to cleavage under various conditions, which can be exploited for the synthesis of nitrogen-containing heterocycles. Transition-metal catalysis, in particular, has been shown to be effective in cleaving the N-O bond of oximes and facilitating cyclization reactions. The development of selective catalytic systems could enable the use of this compound as a precursor for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals.
| Potential Reaction Type | Description | Potential Products |
| Photocatalytic Alkylation | Introduction of an alkyl group via a radical mechanism under light irradiation. | Functionalized organosilicon compounds |
| Transition-Metal-Catalyzed Cyclization | Cleavage of the N-O bond followed by intramolecular cyclization to form heterocyclic structures. | Nitrogen-containing heterocycles |
| Silyl Group Transfer Reactions | Transfer of the trimethylsilyl group to other nucleophiles, liberating the ethyl methyl ketoxime. | Silylated organic molecules |
Development of Advanced Catalytic Systems
The primary application of this compound as a crosslinker in RTV silicone sealants relies on catalysis, typically by organotin compounds like dibutyltin (B87310) dilaurate. However, due to the toxicity of organotin catalysts, there is a significant research effort to develop more environmentally friendly and efficient catalytic systems.
Recent research has explored the use of tin-free catalysts, including titanium, zinc, and aluminum complexes. These catalysts aim to match or exceed the performance of traditional tin-based systems in promoting the hydrolysis and condensation reactions of ketoximinosilanes. The development of these advanced catalytic systems is crucial for the formulation of "greener" silicone sealants.
Another avenue of research is the development of auto-catalyzed systems. This involves modifying the crosslinker molecule itself to possess catalytic activity, thereby eliminating the need for an external catalyst. For instance, the incorporation of amine functionalities into the silane (B1218182) structure has been shown to create self-catalyzing crosslinkers. While this research has focused on related α-amine ketoximesilanes, the principle could be extended to derivatives of this compound.
| Catalyst Type | Advantages | Research Focus |
| Tin-Free Metal Complexes (Ti, Zn, Al) | Reduced toxicity, environmentally friendlier. | Improving catalytic efficiency and stability. |
| Auto-Catalyzed Crosslinkers | Elimination of external catalyst, simplified formulations. | Design and synthesis of self-catalyzing silane structures. |
| Organocatalysts | Metal-free, potentially lower toxicity. | Exploring the use of organic bases and acids as catalysts. |
Integration into Advanced Material Design
The primary role of this compound is in the design of advanced materials, specifically as a crosslinking agent for RTV silicone elastomers. In this application, it is a key component in one-component RTV sealant formulations. The curing process is initiated by atmospheric moisture. The this compound hydrolyzes, releasing 2-butanone (B6335102) oxime (MEKO) and forming reactive silanol (B1196071) intermediates. These intermediates then condense with hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) chains and with each other to form a stable, three-dimensional silicone network. sinosil.comresearchgate.net
The choice of ketoximinosilane crosslinker significantly influences the properties of the cured sealant. By varying the substituents on the silicon atom, properties such as the cure rate (skin-over time), adhesion, and the mechanical properties (e.g., tensile strength, elongation) of the final elastomer can be tailored. specialchem.com this compound is part of a family of oxime silanes used for this purpose, with the general principle being the moisture-initiated crosslinking of silicone polymers. sinosil.comresearchgate.net
Future prospects in this area involve the development of hybrid materials where this compound can be used to graft other polymers or functional molecules onto silicone backbones. This could lead to materials with enhanced properties, such as improved thermal stability, chemical resistance, or biocompatibility. The ability of the trimethylsilyl group to react with hydroxyl groups on various substrates also opens up possibilities for its use in surface modification. For example, it could be used to functionalize the surface of nanoparticles or other fillers to improve their dispersion and reinforcement in polymer composites.
| Application Area | Function of this compound | Resulting Material Properties |
| RTV Silicone Sealants | Crosslinking agent | Elasticity, durability, adhesion |
| Hybrid Polymer Synthesis | Grafting agent | Tailored thermal and chemical properties |
| Surface Modification of Fillers | Coupling agent | Improved dispersion and reinforcement |
Interdisciplinary Applications
While the primary application of this compound is in industrial sealants, its chemical functionalities suggest potential for interdisciplinary applications. The silyl ether and oxime moieties are both of interest in various fields of chemistry and materials science.
In biomedical applications, silane coupling agents are used to modify the surface of implants and other medical devices to improve biocompatibility and adhesion to biological tissues. While there is no direct evidence of this compound being used for this purpose, its ability to react with hydroxyl groups could be explored for the surface functionalization of biomaterials. The release of 2-butanone oxime upon hydrolysis would need to be carefully considered in such applications due to its potential toxicity.
In the field of organic electronics, silane-based materials are used for surface modification of electrodes and as dielectric layers. The ability of this compound to form thin films upon hydrolysis and condensation could be investigated for such applications.
Furthermore, the chemistry of oxime ethers is being explored in the development of dynamic covalent polymers and self-healing materials. rsc.orgresearchgate.net The reversible nature of the oxime linkage under certain conditions allows for the design of materials that can repair themselves after damage. Research into incorporating this compound or similar structures into such dynamic polymer networks could open up new avenues for advanced, functional materials.
| Interdisciplinary Field | Potential Application | Key Chemical Functionality |
| Biomedical Materials | Surface modification of implants | Silyl ether reaction with surface hydroxyls |
| Organic Electronics | Formation of dielectric layers | Hydrolysis and condensation to form thin films |
| Dynamic Covalent Chemistry | Precursor for self-healing polymers | Reversible oxime linkage |
Q & A
Q. How should researchers approach the isolation and characterization of reactive intermediates in this compound-mediated reactions?
- Answer:
- Cryogenic Trapping : Quench reactions at –78°C to stabilize intermediates (e.g., silyl radicals or zwitterions). Use matrix isolation FTIR for structural analysis .
- Trapping Agents : Add dienes (e.g., anthracene) to capture transient silane intermediates as Diels-Alder adducts for X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
